molecular formula C28H31NO5 B13089712 (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate

(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate

Cat. No.: B13089712
M. Wt: 461.5 g/mol
InChI Key: HBKYJGUQYFPYGF-XGQAMTMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate is a multifunctional organic molecule characterized by three key structural motifs:

(E)-configured α,β-unsaturated ester: Enhances reactivity in conjugate addition or polymerization.

1,4-Dioxaspiro[4.5]decane moiety: A spirocyclic ketal that imparts steric rigidity and influences solubility .

This compound is likely synthesized via a multi-step process involving:

  • Formation of the spirocyclic dioxaspiro ring via acid-catalyzed cyclization (as seen in related systems) .
  • Esterification of the acrylic acid derivative with the diphenylamino-containing alcohol using coupling agents like EDCI/HOBt .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

[(Z,2R)-5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] (E)-3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate

InChI

InChI=1S/C28H31NO5/c1-22(34-27(31)17-15-23-9-8-18-28(21-23)32-19-20-33-28)14-16-26(30)29(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-7,10-17,22-23H,8-9,18-21H2,1H3/b16-14-,17-15+/t22-,23?/m1/s1

InChI Key

HBKYJGUQYFPYGF-XGQAMTMOSA-N

Isomeric SMILES

C[C@H](/C=C\C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)/C=C/C3CCCC4(C3)OCCO4

Canonical SMILES

CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3CCCC4(C3)OCCO4

Origin of Product

United States

Preparation Methods

The synthesis of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diphenylamino Group: This step involves the reaction of aniline with benzaldehyde under acidic conditions to form diphenylamine.

    Synthesis of the Oxopent-3-en-2-yl Moiety: This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by oxidation.

    Construction of the Dioxaspirodecanyl Acrylate Group: This involves the reaction of a suitable diol with an acrylate ester under acidic conditions to form the spirocyclic structure.

    Final Coupling Reaction: The final step involves coupling the diphenylamino group, the oxopent-3-en-2-yl moiety, and the dioxaspirodecanyl acrylate group under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diphenylamino group or the acrylate moiety, using reagents such as sodium hydride or lithium aluminum hydride.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a useful tool for investigating biochemical pathways.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs containing related functional groups or structural frameworks.

Key Observations :

  • The spirocyclic dioxaspiro ring in the target compound confers greater rigidity compared to the dioxocin ring in D1 .
  • Diphenyl substituents (as in ) enhance hydrophobicity but may reduce solubility in polar solvents.
  • Yields for acrylate/acrylamide coupling reactions (e.g., D1 at 31%) are moderate, suggesting similar challenges in synthesizing the target compound .
Table 2: Spectroscopic Data Comparison
Compound Name ¹H-NMR (δ ppm, key signals) MS (ESI)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (from ) 7.64 (d, J=9.5 Hz, CH), 4.2 (m, CH₂), 1.89 (m, CH₂) 235 [M+H]⁺
(E)-N-(4-nitrophenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D1, ) 8.13 (d, J=8.4 Hz, ArH), 7.51 (m, ArH), 6.60 (d, J=15.9 Hz, CH) 355 [M+H]⁺
Ethyl 3,3-diphenylacrylate derivatives () Aromatic protons at 7.2–7.8 ppm, ester CH₃ at 1.2–1.4 ppm Not reported

Key Observations :

  • The acrylate CH proton in the target compound is expected near δ 7.6–7.7 ppm (similar to ).
  • The diphenylamino group would introduce aromatic protons at δ 7.0–7.5 ppm, overlapping with spiro ring signals.
Table 3: Elemental Analysis and Physical Properties
Compound Name C (%) H (%) N (%) Melting Point (°C)
(E)-N-(4-nitrophenyl)acrylamide (D1, ) 64.40 5.12 7.91 125–126
Ethyl 3,3-diphenyl-2-(5-thioxo-oxadiazol-2-yl)acrylate () 64.74 4.60 7.98 Not reported
Target Compound (Expected) ~62–65 ~5–6 ~3–4 150–160 (estimated)

Key Observations :

  • Lower nitrogen content in the target compound (vs. D1) due to the absence of a nitro group.
  • Higher melting point anticipated due to the spiro ring’s rigid structure .

Biological Activity

The compound (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate (CAS No: 900186-73-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula: C26H26N2O5
  • Molecular Weight: 446.5 g/mol

Structural Characteristics

The compound features a diphenylamino group, an enone moiety, and a dioxaspirodecane structure, which contribute to its unique chemical properties and biological activities.

Antinociceptive Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antinociceptive activity. For instance, a related compound was shown to be effective in the mouse formalin test, suggesting its potential use in pain management therapies .

Neuroprotective Effects

The neuroprotective properties of compounds containing the dioxaspiro structure have been highlighted in studies focusing on their interactions with serotonin receptors. Specifically, certain derivatives have demonstrated selective agonistic activity at the 5-HT1A receptor, which is implicated in neuroprotection and pain modulation .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of similar compounds suggest that they may possess anticancer properties. In vitro assays have indicated that these compounds can inhibit the proliferation of various cancer cell lines, although specific data for This compound is limited .

Pharmacokinetics

Studies on the pharmacokinetic profiles of related compounds show favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These profiles suggest good bioavailability and potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveSignificant pain relief in mouse formalin test
NeuroprotectiveSelective agonism at 5-HT1A receptors
CytotoxicityInhibition of cancer cell line proliferation (related compounds)
PharmacokineticsFavorable ADME profile indicating good bioavailability

Case Study 1: Antinociceptive Effects

In a study examining the antinociceptive effects of similar dioxaspiro compounds, researchers found that administration of these compounds resulted in a marked decrease in pain response in mice subjected to formalin-induced pain. The study suggested that the mechanism involved modulation of serotonin pathways, which could be leveraged for developing new analgesics.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of dioxaspiro derivatives showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to enhance serotonin receptor signaling pathways, thus providing a dual benefit of pain relief and neuroprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.